molecular formula C4H2F6O B1352325 1,1,1,4,4,4-Hexafluoro-2-butanone CAS No. 400-49-7

1,1,1,4,4,4-Hexafluoro-2-butanone

Cat. No. B1352325
CAS RN: 400-49-7
M. Wt: 180.05 g/mol
InChI Key: WRTVISAIMBSMEN-UHFFFAOYSA-N
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Description

1,1,1,4,4,4-Hexafluoro-2-butanone is a chemical compound from the group of fluorocarbons . It has the molecular formula C4H2F6O .


Synthesis Analysis

The synthesis of 1,1,1,4,4,4-Hexafluoro-2-butanone involves a three-step reaction . The first step is the vapor-phase catalytic fluorination from hexachlorobutadiene to (E/Z)-2,3-dichlorohexafluoro-2-butene promoted by a Cr-based catalyst. The second step is the liquid-phase dechlorination reaction from (E/Z)-2,3-dichlorohexafluoro-2-butene to 1,1,1,4,4,4-hexafluoro-2-butyne with Zn in DMF. The third step is the gas-phase hydrogenation reaction from 1,1,1,4,4,4-hexafluoro-2-butyne to Z-HFO-1336mzz promoted by a Pd + Bi/PAF (porous aluminium fluoride) catalyst .


Molecular Structure Analysis

The molecular structure of 1,1,1,4,4,4-Hexafluoro-2-butanone consists of a carbon backbone with six fluorine atoms and one oxygen atom attached . The molecule has a molar mass of 180.048 Da .


Physical And Chemical Properties Analysis

1,1,1,4,4,4-Hexafluoro-2-butanone has a density of 1.4±0.1 g/cm3, a boiling point of 35.2±35.0 °C at 760 mmHg, and a vapour pressure of 517.3±0.1 mmHg at 25°C . It has an enthalpy of vaporization of 28.0±3.0 kJ/mol and a flash point of -3.8±20.1 °C .

Scientific Research Applications

    Thermal Decomposition Studies

    • Field: Fire Science
    • Application: The thermal stability of 1,1,1,4,4,4-hexafluoro-2-butene was evaluated over a temperature range of 873–1073 K .
    • Method: A series of thermal decomposition experiments were conducted .
    • Results: The concentration of hydrogen fluoride (HF), a product of the decomposition, gradually increased with the elevation of thermal decomposition temperature .

    Refrigeration and Organic Rankine Cycle

    • Field: Thermodynamics
    • Application: 1,1,1,4,4,4-Hexafluoro-2-butene is used as a working fluid for organic Rankine power cycles and as a refrigerant for use in chillers .
    • Method: The speed of sound of gaseous R1336mzz (Z) was determined experimentally by the acoustic resonance method .
    • Results: The sound speed data of R1336mzz (Z) covers the temperature range of (323 to 363) K and pressure range of (57 to 383) kPa .

    Thermal Management of Electronic Components

    • Field: Electronics Cooling
    • Application: 1,1,1,4,4,4-Hexafluoro-2-butene is ideal for spray cooling systems in the thermal management of electronic components .

    Foam-Blowing Agent

    • Field: Material Science
    • Application: Hexafluoro-2-butene is used as a foam-blowing agent .

    Heat Transfer Applications

    • Field: Thermodynamics
    • Application: Z-1,1,1,4,4,4-Hexafluoro-2-butene is a useful compound in regards to heat transfer applications due to the stability of the carbon fluorine bond .

    Pyrolysis Studies

    • Field: Chemical Engineering
    • Application: A series of thermal decomposition experiments were conducted over a temperature range of 873–1073 K to evaluate the thermal stability of 1,1,1,4,4,4-hexafluoro-2-butene (HFO-1336mzz (Z)) and the production of hydrogen fluoride (HF) .
    • Method: The thermal decomposition mechanism of pure HFO-1336mzz (Z) was discussed and the possible formation pathways of HF and other main products were proposed .
    • Results: Our experimental results showed that HF concentration gradually increased with the elevation of thermal decomposition temperature .

    Industrial Chemical

    • Field: Industrial Chemistry
    • Application: Hexafluoro-2-butene is an Earth-friendly industrial chemical with multiple uses .

    Low Global Warming Potential Working Fluid

    • Field: Environmental Science
    • Application: HFO-1336mzz (Z) is a kind of clear, colorless, lower toxic and non-combustible liquid with a low global warming potential (GWP = 2, ODP = 0), making it an attractive working fluid .
    • Results: HFO-1336mzz (Z) not only benefits the natural environment, but it can also enable 17% higher net cycle efficiencies over HFC-245fa .

    Spray Cooling Systems

    • Field: Thermal Management
    • Application: Hexafluoro-2-butene has emerged as an exceptionally promising low-global-warming-potential (GWP) refrigerant, ideal for spray cooling systems in the thermal management of electronic components .

Safety And Hazards

1,1,1,4,4,4-Hexafluoro-2-butanone is a gas under pressure and may explode if heated . It can cause skin irritation, serious eye irritation, respiratory irritation, drowsiness, or dizziness . It may displace oxygen and cause rapid suffocation .

Future Directions

Hexafluoro-2-butene, more specifically (Z)-1,1,1,4,4,4-hexafluoro-2-butene, is an unsaturated, highly fluorinated hydrocarbon with multiple industrial uses . It has a very low 100-year global warming potential of 2 (carbon dioxide = 1) compared with 858 for HFC-245fa . It is relatively nontoxic and not flammable . These properties make it a promising candidate for future applications in various industries .

properties

IUPAC Name

1,1,1,4,4,4-hexafluorobutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F6O/c5-3(6,7)1-2(11)4(8,9)10/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRTVISAIMBSMEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9075240
Record name 3H,3H-Perfluoro-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9075240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,4,4,4-Hexafluoro-2-butanone

CAS RN

400-49-7
Record name 2-Butanone, 1,1,1,4,4,4-hexafluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000400497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H,3H-Perfluoro-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9075240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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